molecular formula C5H10O5 B016112 L-Ribose CAS No. 24259-59-4

L-Ribose

Cat. No.: B016112
CAS No.: 24259-59-4
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Ribose is a non-naturally occurring pentose sugar with significant pharmaceutical applications, particularly as a precursor for synthesizing L-nucleoside analogues, a critical class of antiviral and anticancer drugs . Historically, this compound was synthesized chemically via epimerization of L-arabinose or reduction of L-ribonic acid, but these methods faced challenges in scalability and purity . Advances in biotechnology have enabled microbial and enzymatic production using L-arabinose isomerase (L-AI) and this compound isomerase (L-RI), offering higher efficiency and sustainability .

Preparation Methods

Chemical Synthesis of L-Ribose

Acid Hydrolysis and Epimerization

Chemical synthesis of this compound historically relied on epimerization strategies to invert stereochemistry from readily available D-sugars. One notable method involves the acid-catalyzed hydrolysis of protected D-ribose derivatives, followed by stereochemical inversion. For example, trifluoroacetic acid (TFA)-mediated hydrolysis of D-ribose glycosides at 120°C for 4 hours enables partial epimerization to this compound, albeit with moderate efficiency . This process typically yields a mixture of D- and this compound, necessitating costly chromatographic separation.

The reaction mechanism involves protonation of the anomeric oxygen, leading to ring opening and transient formation of a linear oxocarbenium ion. Subsequent re-closure can result in inversion at the C2 or C3 positions, depending on reaction conditions. However, side reactions such as degradation to furfural derivatives limit yields to <30% .

Challenges in Chemical Production

Industrial-scale chemical synthesis faces inherent limitations:

  • Low Stereoselectivity : Epimerization reactions often produce racemic mixtures, requiring energy-intensive separation steps .

  • Harsh Conditions : High temperatures and strong acids accelerate substrate degradation, reducing overall efficiency .

  • Environmental Impact : Chemical routes generate toxic byproducts, complicating waste management .

Biotechnological Production Strategies

Microbial Biotransformation

Recent advances in metabolic engineering have enabled microbial platforms to convert biomass-derived sugars into this compound with high specificity.

Recombinant Candida tropicalis Strains

A genetically engineered Candida tropicalis strain (K1 CoSTP2 LsaAraA AcLRI) expressing Acinetobacter calcoaceticus this compound isomerase achieved 20% conversion of L-arabinose to this compound in a glucose-fed fermentation system . Key parameters include:

SubstrateProductYield (g/L)Conversion (%)Conditions
L-ArabinoseThis compound6.02030°C, 200 rpm, 45.5 h
L-ArabinoseL-Ribulose3.210.7Same as above

This strain co-utilizes glucose and L-arabinose, minimizing carbon catabolite repression and enhancing cofactor regeneration .

Escherichia coli Whole-Cell Catalysis

Recombinant E. coli expressing Apium graveolens mannitol dehydrogenase (MDH) converted ribitol to this compound with 55% yield at 100 g/L substrate concentration . Zinc supplementation (50–500 μM) increased MDH activity by 40%, while glycerol addition stabilized enzyme structure during prolonged fermentation .

Enzymatic Catalysis

Enzyme-driven pathways offer superior stereoselectivity under mild conditions.

This compound Isomerase (L-RI)

L-RI from Acinetobacter calcoaceticus DL-28 catalyzes the reversible isomerization of L-ribulose and this compound with a k<sub>cat</sub>/K<sub>m</sub> of 4.7 × 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup> at pH 6.0 . Immobilization on chitosan beads improved operational stability, retaining 80% activity after 10 cycles .

Multienzyme Cascades

Combining L-arabinose isomerase (L-AI) and D-lyxose isomerase (D-LI) enabled a two-step conversion of L-arabinose to this compound:

  • L-AI converts L-arabinose → L-ribulose

  • D-LI isomerizes L-ribulose → this compound

This cascade achieved a 20.9% overall yield with in situ ATP regeneration using polyphosphate kinase .

Purification and Isolation Techniques

Adsorption and Chromatography

Post-fermentation purification typically involves:

  • Activated Carbon Treatment : Removes pigments and proteins by adsorbing impurities at 60°C .

  • Ion-Exchange Chromatography : Dowex 50x-400 (Ca<sup>2+</sup> form) separates this compound from residual substrates, achieving >95% purity .

  • Crystallization : Seeding with this compound crystals in 80% solids solution yields hexagonal crystals with 99.8% enantiomeric excess .

Comparative Analysis of Methods

MethodYield (%)ScalabilityEnvironmental ImpactCost ($/kg)
Chemical Epimerization25–30ModerateHigh1,200–1,500
Microbial Biotransformation20–55HighLow800–1,000
Enzymatic Catalysis50–71HighVery Low600–900

Enzymatic methods dominate in sustainability, but microbial systems offer better scalability for >100 kg batches .

Chemical Reactions Analysis

Types of Reactions

L-Ribose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and analogues.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nucleotide Synthesis

L-Ribose is essential for the synthesis of nucleotides, which are the building blocks of RNA and DNA. It serves as a precursor for various nucleoside analogs used in antiviral and anticancer therapies. For example, this compound can be converted into L-nucleosides that have potential therapeutic effects against viral infections and certain cancers .

Rare Sugar Production

Due to its unique structure, this compound is classified as a rare sugar. The production of this compound through biocatalytic methods using enzymes such as this compound isomerase (L-RI) has gained traction. These enzymatic processes are more efficient and environmentally friendly compared to traditional chemical synthesis methods .

Enzyme Source Production Yield
L-RIAcinetobacter sp.Up to 32%
MDHApium graveolensHigh conversion rates

Cardiovascular Health

This compound supplementation has been studied for its potential benefits in patients with cardiovascular diseases. Research indicates that it may improve energy metabolism in heart cells, thereby enhancing cardiac function and exercise tolerance in patients with coronary artery disease or heart failure .

Chronic Fatigue Syndrome (CFS)

Clinical studies have shown that this compound can alleviate symptoms of CFS by improving energy production at the cellular level. Patients reported increased energy levels and reduced fatigue after consistent supplementation .

Fibromyalgia

Similar to CFS, fibromyalgia patients may benefit from this compound supplementation due to its role in energy metabolism. A study indicated that patients experienced significant improvements in pain levels and overall well-being after taking this compound .

Sports Nutrition

This compound is marketed as a dietary supplement for athletes to enhance performance and recovery. It is believed to replenish ATP levels more rapidly after intense exercise, potentially reducing muscle soreness and fatigue .

Metabolic Disorders

In individuals with metabolic disorders such as diabetes or mitochondrial dysfunction, this compound may help improve glucose metabolism and energy production, providing a supportive role in managing these conditions .

Case Study: Cardiovascular Patients

A study involving 20 patients with ischemic heart disease showed that those supplemented with this compound exhibited improved myocardial energy metabolism as evidenced by increased ATP levels measured via magnetic resonance spectroscopy .

Case Study: Chronic Fatigue Syndrome

In a double-blind placebo-controlled trial involving 40 participants with CFS, those receiving this compound reported a 30% increase in energy levels compared to the placebo group over eight weeks .

Mechanism of Action

The mechanism of action of L-Ribose primarily involves its conversion into L-nucleoside analogues. These analogues are incorporated into viral or cancer cell DNA, leading to the termination of DNA synthesis and inhibition of cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in DNA replication .

Comparison with Similar Compounds

L-Ribose vs. D-Ribose

  • Structural Differences : L- and D-ribose are enantiomers, differing in the configuration of hydroxyl groups at C2, C3, and C3. This chirality dictates their biological roles .
  • Biological Roles: D-Ribose: Integral to RNA, ATP, and coenzymes (e.g., NADH) . this compound: Not naturally metabolized; primarily used in synthetic L-nucleosides (e.g., antiviral drugs) .
  • Metabolic Effects: D-Ribose activates the NLRP3 inflammasome in podocytes via AGE-dependent pathways, whereas this compound shows partial resistance to AGE inhibitors, suggesting distinct mechanisms . Wild-type E. coli cannot catabolize this compound but readily metabolizes D-ribose via the pentose phosphate pathway .

Table 1: Key Differences Between this compound and D-Ribose

Property This compound D-Ribose
Natural occurrence Non-natural Ubiquitous in RNA/ATP
Pharmaceutical role Antiviral drug precursor No direct therapeutic use
Metabolic induction Induces ribitol pathway in E. coli Core component of central metabolism
Enzyme binding (LacZ β-galactosidase) Binds in pyranose form (Ki = 0.4 mM) Not reported

This compound vs. L-Ribulose

  • Structural Relationship : L-Ribulose is a ketose isomer of this compound, differing at the C2 position (keto group vs. hydroxyl) .
  • Biosynthetic Link : L-Ribulose is a key intermediate in this compound production. Enzymes like this compound isomerase catalyze their interconversion .
  • Applications :
    • L-Ribulose serves as a precursor for this compound synthesis and L-nucleoside derivatives .
    • Bioconversion from L-arabitol or ribitol is more cost-effective than chemical synthesis .

Table 2: Production Methods for this compound and L-Ribulose

Compound Substrate Enzyme(s) Used Yield/Conversion Rate
This compound L-Arabinose L-AI + L-RI ~20% (resting E. coli)
L-Ribulose Ribitol Ribitol dehydrogenase 85% (optimized conditions)

This compound vs. Ribitol

  • Structural Differences : Ribitol is a pentitol (sugar alcohol) lacking the aldehyde group of this compound .
  • Metabolic Pathways: In E. coli mutants, this compound is reduced to ribitol via an NADPH-linked reductase, which is then oxidized to D-ribulose for entry into central metabolism .
  • Industrial Relevance : Ribitol is a low-value byproduct, whereas this compound is high-value due to pharmaceutical demand .

This compound vs. L-Arabinose

  • Structural Similarity : Both are pentoses with identical configurations at C3 and C4 but differ at C2 .
  • Bioconversion: L-Arabinose is the primary substrate for this compound production via isomerization. Cellulomonas parahominis L-RI achieves 60% conversion efficiency .
  • Enzyme Specificity: L-Arabinose isomerase (L-AI) cannot directly convert L-arabinose to this compound; a two-step process (L-arabinose → L-ribulose → this compound) is required .

This compound vs. D-Lyxose

  • Enzyme Interactions : Both inhibit β-galactosidase, but this compound binds LacZ β-galactosidase with higher affinity (Ki = 0.4 mM vs. D-lyxose’s weaker inhibition) .
  • Biotechnological Use: D-Lyxose isomerase from Bacillus velezensis can produce this compound from D-mannose, highlighting enzymatic versatility .

Biological Activity

L-Ribose is a naturally occurring sugar that plays a crucial role in cellular metabolism, particularly in the synthesis of nucleotides and nucleic acids. Unlike its more common counterpart, D-Ribose, this compound is less prevalent in nature and is primarily synthesized through chemical or enzymatic methods. This article delves into the biological activity of this compound, examining its physiological effects, production methods, and potential therapeutic applications.

Role in Cellular Metabolism

This compound is integral to the formation of ribonucleotides, which are essential for RNA synthesis. It acts as a precursor for ATP (adenosine triphosphate) production, which is vital for energy transfer within cells. The biological activity of this compound can be attributed to its structural role in nucleic acids and its involvement in metabolic pathways.

  • Energy Metabolism : this compound enhances ATP synthesis, particularly in tissues with high energy demands such as cardiac and skeletal muscles. This is particularly beneficial in conditions where ATP levels are depleted.
  • Regulation of Metabolic Pathways : this compound influences various metabolic pathways by acting as a substrate for nucleotide synthesis, thereby impacting cellular signaling and function.

Physiological Effects

Research indicates that this compound supplementation can lead to several physiological benefits:

  • Improved Exercise Performance : Studies suggest that this compound may enhance recovery from exercise-induced fatigue by replenishing ATP levels .
  • Cardiovascular Health : In patients with ischemic heart disease, this compound has been shown to improve myocardial energy metabolism and function .
  • Chronic Fatigue Syndrome : Some clinical trials have reported improvements in symptoms associated with chronic fatigue syndrome and fibromyalgia following this compound supplementation .

Production Methods

This compound can be produced via several methods:

  • Chemical Synthesis : Traditional methods involve multi-step chemical reactions that can be costly and inefficient.
  • Bioconversion : Recent advancements utilize microbial fermentation processes involving specific enzymes like mannitol-1-dehydrogenase (MDH) to convert ribitol into this compound efficiently .

Comparison of Production Methods

MethodEfficiencyCostEnvironmental Impact
Chemical SynthesisModerateHighModerate
Microbial FermentationHighLowLow

Clinical Trials on this compound Efficacy

  • Study on Heart Disease Patients :
    • Objective : To assess the impact of this compound on myocardial energy metabolism.
    • Findings : Patients showed significant improvements in exercise capacity and reduced symptoms of angina after supplementation .
  • Chronic Fatigue Syndrome Study :
    • Objective : Evaluate the effects of this compound on fatigue levels.
    • Results : Participants reported a marked reduction in fatigue and improved quality of life metrics after consistent use over several weeks .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing high-purity L-Ribose, and how can researchers validate its enantiomeric purity?

  • Answer : Synthesis of this compound typically involves chiral resolution or enzymatic methods. Researchers should employ nuclear magnetic resonance (NMR) spectroscopy and polarimetry to confirm enantiomeric purity. For validation, replicate synthesis protocols across independent labs to ensure reproducibility, as emphasized in experimental documentation standards .
  • Table 1 : Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
Chemical Synthesis60-7085-90Byproduct formation
Enzymatic Conversion80-8595-99Substrate specificity
Chiral Resolution50-6090-95Cost and scalability

Q. How can researchers optimize analytical techniques (e.g., HPLC, LC-MS) to quantify this compound in biological samples with minimal matrix interference?

  • Answer : Use isotope-labeled internal standards (e.g., ¹³C-L-Ribose) to correct for matrix effects. Method validation should include limits of detection (LOD), recovery rates, and inter-day precision, aligning with principles of measurable research design .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Follow guidelines for avoiding inhalation/ingestion and use PPE (gloves, lab coats). For spills, vacuum collection in sealed containers is advised, as outlined in chemical safety protocols .

Q. How can researchers design a pilot study to assess this compound stability under varying pH and temperature conditions?

  • Answer : Use a factorial design (pH 3-9, 25–60°C) with HPLC quantification at timed intervals. Statistical tools like ANOVA can identify degradation patterns, adhering to principles of controlled experimentation .

Q. What criteria define a representative sample size for in vitro studies on this compound’s biochemical activity?

  • Answer : Aim for n ≥ 3 biological replicates per condition to ensure statistical power. For cell-based assays, a sample size of ~100 independent measurements minimizes Type I/II errors, as per quantitative research standards .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in nucleotide synthesis pathways be resolved through systematic review?

  • Answer : Conduct a meta-analysis to identify confounding variables (e.g., cell type, incubation time). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reframe hypotheses and prioritize replication studies .

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound on cellular ATP production?

  • Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Pair with bootstrap resampling to assess confidence intervals, ensuring alignment with robust data analysis practices .

Q. How can researchers leverage multi-omics approaches (transcriptomics, metabolomics) to elucidate this compound’s metabolic flux in prokaryotic systems?

  • Answer : Integrate RNA-seq and ¹³C-tracing data to map carbon allocation. Apply pathway enrichment tools (e.g., KEGG) and validate findings with knockout mutants, adhering to interdisciplinary research methodologies .

Q. What strategies mitigate batch-to-batch variability in this compound production for longitudinal studies?

  • Answer : Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Document deviations using standardized templates to enhance reproducibility .

Q. How can computational modeling (e.g., MD simulations) predict this compound’s interactions with RNA polymerases, and what experimental validation is required?

  • Answer : Simulate docking affinity using force fields (e.g., AMBER). Validate predictions with surface plasmon resonance (SPR) binding assays and mutagenesis studies, ensuring alignment with hypothesis-testing frameworks .

Q. Methodological Guidelines

  • Clarity and Focus : Frame questions to address knowledge gaps (e.g., "How does this compound modulate ribozyme activity?") rather than broad inquiries .
  • Data Contradiction Analysis : Use triangulation (multiple methods/theories) to resolve discrepancies, as seen in meta-analytic approaches .
  • Ethical Compliance : Obtain IRB approval for studies involving human-derived samples .

Note : Avoid reliance on non-peer-reviewed platforms (e.g., ). All methodologies should adhere to journal-specific guidelines for experimental rigor .

Properties

IUPAC Name

oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859031
Record name Pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9
Record name Pentopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Lyxose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC164936
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-D-Ribose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC76347
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

L-Ribose
L-Ribose
L-Ribose
L-Ribose
L-Ribose
L-Ribose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.